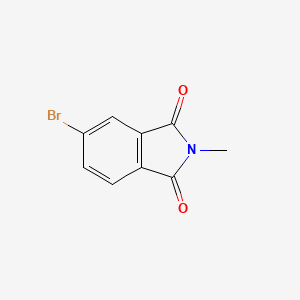

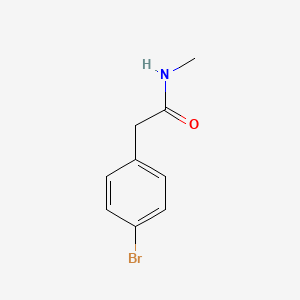

2-(4-bromophenyl)-N-methylacetamide

Vue d'ensemble

Description

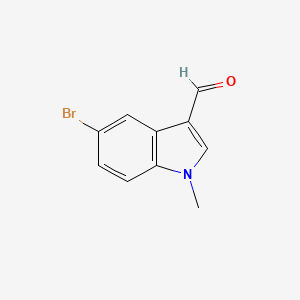

2-(4-bromophenyl)-N-methylacetamide, also known as 4-bromo-N-methylacetanilide, is an important organic compound used in a variety of scientific research applications. It is a structural analog of acetanilide, and is used in a wide range of studies, including drug development and materials science. This compound is used in a variety of laboratory experiments, and is known to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Agents

2-(4-bromophenyl)-N-methylacetamide has been explored for its potential in synthesizing new antimicrobial agents. A study by Darwish et al. (2014) demonstrated its use in creating heterocyclic compounds incorporating a sulfamoyl moiety, exhibiting promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmacological Agents

Research by Rani et al. (2016) synthesized derivatives of this compound for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Anticonvulsant Agents

Severina et al. (2020) studied the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, including 4-bromophenyl acetamide, for their anticonvulsant properties. These compounds showed moderate anticonvulsant activity in vivo, with 4-bromophenyl acetamide being notably effective (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Anti-Diabetic Agents

Nazir et al. (2018) reported the synthesis of 2-bromo-N-phenyl/arylacetamides for testing as antidiabetic agents. These compounds, including this compound derivatives, showed promising inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).

Radiation Protection in Medical Oncology

Yılmaz et al. (2020) studied the radiation protection features of Mannich bases, including 4-bromophenyl derivatives, as potential anticancer drugs. The study focused on their shielding properties against photons and charged particles, indicating their usefulness in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Crystallographic Studies

Research by Xiao et al. (2009) involved crystallographic studies of this compound, providing insights into its molecular structure and interactions. This study is significant for understanding the physical properties of the compound (Xiao, Ouyang, Qin, Xie, & Yang, 2009).

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMVJNUNZEZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357074 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7713-76-0 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)